This document analyzes a group of 2,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide analogs that exhibit inhibitory activity against PI3K and mTOR. These molecules are primarily investigated for their potential as anti-cancer agents due to the frequent dysregulation of the PI3K/Akt/mTOR pathway in various cancers [, ].
The synthesis of these analogs involves multi-step procedures. For example, compound 7 (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide), a potent dual PI3K/mTOR inhibitor, was synthesized in 7 steps with a 10% overall yield []. The synthesis of the carbon-11 labeled analog, N-[11C]7, involved N-11C-methylation of the precursor molecule 11 using [11C]methyl triflate ([11C]CH3OTf), followed by purification via HPLC and SPE formulation [].
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2